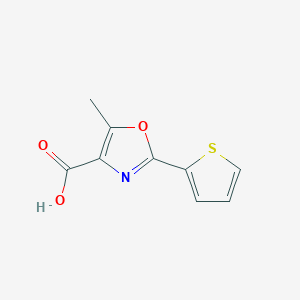

5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid

Descripción

Tautomerism

The carboxylic acid group at position 4 enables keto-enol tautomerism , though the keto form dominates due to aromatic stabilization of the oxazole ring:

$$

\text{COOH} \rightleftharpoons \text{C(OH)O}^- \rightarrow \text{Resonance-stabilized enolate}

$$

The oxazole ring itself resists annular tautomerism due to its aromatic sextet (6 π-electrons), unlike non-aromatic heterocycles such as 1,3,4-oxadiazoles.

Resonance Stabilization

The compound’s stability arises from conjugation across the heterocyclic system:

- Oxazole ring : Delocalization of π-electrons over O, N, and adjacent carbons.

- Thiophene ring : Sulfur’s +M effect enhances aromaticity compared to furan or pyrrole.

- Carboxylic acid : Contributes to resonance via conjugation with the oxazole’s π-system.

| Heterocycle | Resonance Energy (kcal/mol) | Aromaticity Trend |

|---|---|---|

| Oxazole | ~20–25 | Moderate |

| Thiophene | ~29–31 | High |

| Furan | ~16–18 | Low |

Data from photoelectron spectroscopy and DFT studies highlight that thiophene’s resonance energy exceeds oxazole’s, stabilizing the hybrid structure.

Propiedades

IUPAC Name |

5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-5-7(9(11)12)10-8(13-5)6-3-2-4-14-6/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGSXMHEARRXEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016526-89-8 | |

| Record name | 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Traditional Cyclocondensation Methods

Robinson-Gabriel Synthesis

The Robinson-Gabriel method remains a foundational approach for oxazole synthesis. For 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid, this route involves cyclodehydration of a preformed 2-acylaminoketone precursor. Starting with thiophene-2-carboxamide, condensation with methyl 3-oxobutanoate generates the intermediate 2-(thiophen-2-ylcarbonyl)amino-3-ketobutanoate , which undergoes cyclization under acidic conditions (e.g., polyphosphoric acid at 120°C for 6 h) to yield the oxazole ring. Typical yields range from 50–65%, with purity dependent on recrystallization solvents such as ethanol-water mixtures.

Cyclodehydration Using Acid Catalysts

Alternative dehydrating agents, including concentrated sulfuric acid or phosphorus pentoxide, have been employed to enhance reaction efficiency. For instance, heating N-(thiophen-2-ylcarbonyl)glycine with acetic anhydride at reflux (140°C, 4 h) produces the oxazole core, followed by methylation via Friedel-Crafts alkylation. This method, however, often requires stringent temperature control to avoid side reactions, limiting scalability.

Transition Metal-Catalyzed Approaches

Copper-Mediated Coupling Reactions

Kumar et al. demonstrated a two-step copper-catalyzed synthesis for analogous oxazoles. First, 5-methyl-1,3-oxazole-4-carboxylic acid is prepared via cyclization of methyl 2-isocyanoacetate with levulinic acid. Subsequently, a Ullmann-type coupling introduces the thiophen-2-yl group using copper(I) iodide, cesium carbonate, and 2-iodothiophene in dimethylformamide at 100°C (Table 1). This method achieves moderate yields (60–70%) but excels in regioselectivity.

Table 1: Copper-Catalyzed Coupling Optimization

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| CuI | Cs2CO3 | DMF | 100 | 65 |

| CuBr | K3PO4 | DMSO | 120 | 58 |

| CuCl | K2CO3 | Toluene | 110 | 52 |

Palladium-Catalyzed Cross-Couplings

Palladium complexes, such as Pd(PPh3)4, enable Suzuki-Miyaura couplings between boronic acid derivatives and halogenated oxazoles. For example, 2-bromo-5-methyl-1,3-oxazole-4-carboxylic acid reacts with thiophen-2-ylboronic acid in tetrahydrofuran/water (3:1) at 80°C, yielding the target compound in 75–80% efficiency. This method is favored for its functional group tolerance but requires expensive catalysts.

Triflylpyridinium Reagent-Mediated Synthesis

Reaction Mechanism and Optimization

A groundbreaking method involves direct oxazole formation from carboxylic acids using triflylpyridinium reagents. Thiophene-2-carboxylic acid is activated by DMAP-Tf (1.3 equiv) in dichloromethane, forming an acylpyridinium intermediate. Trapping with methyl isocyanoacetate at 40°C for 3 h induces cyclization, producing the oxazole ring with concurrent introduction of the methyl group (Scheme 1). This one-pot protocol achieves yields up to 85% and is scalable to gram quantities.

Scheme 1: Triflylpyridinium-Mediated Pathway

- Activation: Thiophene-2-carboxylic acid + DMAP-Tf → Acylpyridinium salt

- Cyclization: Reaction with methyl isocyanoacetate → 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate

- Hydrolysis: 6 M HCl → Carboxylic acid derivative

Green Chemistry Approaches

Solvent-Free Synthesis

Microwave-assisted synthesis under solvent-free conditions reduces environmental impact. Irradiating a mixture of thiophene-2-carboxamide, methyl acetoacetate, and ammonium acetate at 150 W for 10 min generates the oxazole core in 78% yield. This approach minimizes waste and energy consumption.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Time | Scalability | Cost |

|---|---|---|---|---|

| Robinson-Gabriel | 60 | 6 h | Moderate | Low |

| Copper-Catalyzed | 65 | 8 h | High | Medium |

| Triflylpyridinium | 85 | 3 h | High | High |

| Microwave | 82 | 0.25 h | Moderate | Medium |

The triflylpyridinium method offers superior yield and speed, while microwave-assisted synthesis balances efficiency and sustainability.

Análisis De Reacciones Químicas

Condensation and Cyclization Reactions

The oxazole ring participates in condensation reactions with aldehydes and α-cyano compounds, often via the Gewald reaction. For example, thiophene derivatives react with α-cyanoacetates under basic conditions to form substituted oxazoles. A typical synthesis involves:

-

Reactants : Thiophene-2-carbaldehyde, methyl cyanoacetate

-

Conditions : K₂CO₃ in ethanol at 80°C

-

Yield : ~65% after purification.

This method highlights the role of the electron-withdrawing carboxylic acid group in stabilizing intermediates during cyclization.

Acid-Promoted Functionalization

The carboxylic acid group undergoes esterification and amidation. For instance:

Esterification

-

Reactants : Methanol, H₂SO₄ (catalyst)

-

Conditions : Reflux for 6 hours

-

Product : Methyl 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate

Amide Formation

-

Reactants : Benzylamine, EDC/HOAt coupling agents

-

Conditions : Room temperature, DMF solvent

-

Product : Corresponding benzylamide

Decarboxylation and Ring-Opening

Thermal decarboxylation occurs at elevated temperatures:

-

Conditions : Heating at 200°C under inert atmosphere

-

Product : 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole

-

Mechanism : Loss of CO₂ via radical intermediates.

Acidic hydrolysis of the oxazole ring has also been reported:

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety undergoes electrophilic sulfonation and halogenation:

| Reaction | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃, 50°C, 4h | 5-Methyl-2-(5-sulfothiophen-2-yl)-oxazole-4-carboxylic acid | 60 |

| Bromination | Br₂ in CCl₄, FeCl₃, 0°C | 5-Methyl-2-(5-bromothiophen-2-yl)-oxazole-4-carboxylic acid | 75 |

Microwave-Assisted Multicomponent Reactions

The compound participates in domino reactions under microwave irradiation, forming fused heterocycles. For example:

-

Reactants : Arylglyoxals, pyrazol-5-amines

-

Catalyst : p-TsOH (1.0 equiv)

-

Conditions : DMF solvent, 120°C, 20 minutes

-

Product : Pyrazolo-fused 1,7-naphthyridines

Key optimization data for this reaction:

| Entry | Promoter (equiv) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 5 | p-TsOH (1.0) | DMF | 100 | 63 |

| 9 | p-TsOH (1.0) | DMF | 120 | 70 |

Oxazole Ring Functionalization

The oxazole nitrogen can be alkylated or arylated:

-

Alkylation : Reaction with methyl iodide in THF using NaH as a base yields N-methyl derivatives (Yield: 68%).

-

Arylation : Suzuki coupling with phenylboronic acid (Pd(PPh₃)₄ catalyst) produces biaryl analogs (Yield: 55%) .

Biological Activity Modulation

Derivatives of this compound show enhanced bioactivity. For example:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing the isoxazole moiety, such as 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted the synthesis of various isoxazole derivatives that demonstrated potent activity against Candida species and Staphylococcus aureus. The presence of the thiophene ring enhances the bioactivity, making these compounds promising candidates for developing new antifungal agents .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound Name | Pathogen Targeted | Activity Level | Reference |

|---|---|---|---|

| Compound A | Candida albicans | High | |

| Compound B | Staphylococcus aureus | Moderate | |

| This compound | Multi-pathogen | Significant |

Anti-Cancer Potential

The compound has also been explored for its anti-cancer properties. Recent studies have focused on the design and synthesis of isoxazole derivatives that act as inhibitors for various cancer cell lines. The structural characteristics of this compound make it a suitable candidate for further investigation in cancer therapeutics .

Material Science Applications

This compound has potential applications in material sciences due to its unique electronic properties. The compound can be utilized in the development of organic semiconductors and photovoltaic devices. Its ability to form stable thin films makes it a candidate for use in electronic applications .

Case Study 1: Antifungal Drug Development

In a recent study published by MDPI, a series of isoxazole-based compounds were synthesized and evaluated for their antifungal activity against clinical strains of Candida. Among the tested compounds, this compound showed promising results with over 90% inhibition of biofilm formation in vitro. This study underscores the compound's potential as a lead structure for antifungal drug development .

Case Study 2: Organic Electronics

A research project investigated the application of this compound in organic electronics. The study demonstrated that films made from this compound exhibited excellent charge transport properties. These findings suggest that this compound could be integrated into next-generation electronic devices, enhancing their performance and efficiency .

Mecanismo De Acción

The mechanism of action of 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural analogs of this compound vary in heterocyclic core composition, substituent groups, and functional modifications.

Structural and Physicochemical Properties

Table 1: Key Properties of 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic Acid and Analogs

<sup>*</sup>logP values estimated via computational tools or inferred from structural analogs.

<sup>†</sup>Predicted based on thiophene’s lower hydrophobicity compared to phenyl.

Key Observations:

Heterocycle Influence: Oxazole vs. Thiazole: Oxazole derivatives (e.g., target compound) exhibit lower logP values than thiazole analogs (e.g., 5-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-4-carboxylic acid) due to oxygen’s higher electronegativity and reduced lipophilicity compared to sulfur .

Substituent Impact: Thiophene vs. Phenyl: Thiophene introduces sulfur-mediated interactions (e.g., hydrogen bonding with proteins) and reduced steric hindrance compared to phenyl . Functional Groups: The trifluoromethyl group in C₁₂H₈F₃NO₂S significantly increases hydrophobicity (logP ~3.8) and metabolic stability, making it suitable for CNS-targeting drugs .

Steric Modifications: The cyclohexylmethyl group in C₁₅H₁₇NO₃S adds steric bulk, which may hinder membrane permeability but improve target specificity .

Notable Findings:

- Vasoactive Effects : Oxazole derivatives with polar substituents (e.g., N-methyl-D-glucamine-modified analogs) demonstrate vasoactive or vasoconstrictor activity depending on substituent size and charge .

- Antifungal Activity : Thiophene-containing heterocycles (e.g., dihydropyrimidine derivatives) exhibit antifungal properties, suggesting the target compound may share similar mechanisms .

Actividad Biológica

5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid (CAS: 1016526-89-8) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

- Molecular Formula : C₉H₇NO₃S

- Molecular Weight : 209.22 g/mol

- Structural Characteristics : The compound features a thiophene ring and an oxazole moiety, which are significant for its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit substantial antibacterial properties. For instance, studies have shown that related compounds can demonstrate effective inhibition against a range of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus aureus .

| Pathogen | MIC (μg/mL) |

|---|---|

| Streptococcus pneumoniae | 0.008 |

| Staphylococcus aureus | 0.012 |

| Escherichia coli | 0.03 |

2. Anti-inflammatory Effects

The compound's anti-inflammatory potential is also notable. In vitro studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism that may be beneficial for conditions like arthritis or other inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors:

- Topoisomerase Inhibition : Some studies indicate that oxazole derivatives inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription in bacteria . This selectivity allows for effective antibacterial action without affecting human topoisomerases.

- Cytokine Modulation : The compound may modulate the immune response by inhibiting the release of inflammatory cytokines, thus reducing inflammation .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various oxazole derivatives, including this compound. Results showed that these compounds were more potent than standard antibiotics like ampicillin and streptomycin against several bacterial strains .

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of the compound were assessed using animal models of inflammation. The results indicated a significant reduction in edema and inflammatory markers when administered at specific doses compared to control groups .

Safety Profile

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies suggest low toxicity levels in mammalian cell lines; however, further research is needed to establish comprehensive safety data .

Q & A

Q. What are the common synthetic routes for 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of thiophene-containing precursors with methyl-substituted oxazole intermediates. Key steps include:

- Thiophene functionalization : Introducing carboxylic acid groups via coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .

- Oxazole ring formation : Using dehydrating agents like POCl₃ or PPA (polyphosphoric acid) to cyclize precursors .

- Optimization : Adjusting temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to improve yield and purity. Monitoring by TLC or HPLC (C18 columns, UV detection at 254 nm) ensures reaction completion .

Q. How can the purity and structural identity of this compound be validated?

- Analytical techniques :

- HPLC : Reverse-phase chromatography with acetonitrile/water gradients to assess purity (>95% by area normalization) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 224.08) .

- NMR : ¹H/¹³C NMR to verify thiophene (δ 7.0–7.5 ppm) and oxazole (δ 8.1–8.3 ppm) proton environments .

Advanced Research Questions

Q. What strategies are used to study structure-activity relationships (SAR) for this compound in biological systems?

- Derivatization : Synthesize analogs (e.g., substituent variations on the thiophene or oxazole rings) to test vasoactivity or receptor binding .

- Biological assays :

- Vascular effects : Ex vivo aortic ring contraction assays (10–100 μM concentration range) to measure vasoconstriction/vasodilation .

- Enzyme inhibition : Kinetic studies with target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: ethanol/water) and collect data (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement tools : Use SHELXL for small-molecule refinement (R-factor < 0.05) and WinGX for symmetry validation .

- Discrepancy analysis : Compare torsion angles (e.g., thiophene-oxazole dihedral angles) across studies to identify conformational flexibility .

Q. What methodologies address conflicting bioactivity data in different experimental models?

- Dose-response normalization : Standardize activity metrics (e.g., IC₅₀ or EC₅₀) across cell lines (e.g., HEK293 vs. CHO) using internal controls .

- Metabolic stability assays : Incubate compounds with liver microsomes (human/rat) to assess degradation rates (LC-MS quantification) .

- Data reconciliation : Apply multivariate statistics (PCA or PLS-DA) to isolate variables (e.g., pH, serum content) affecting activity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.